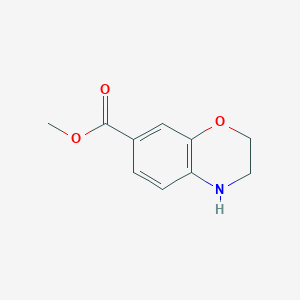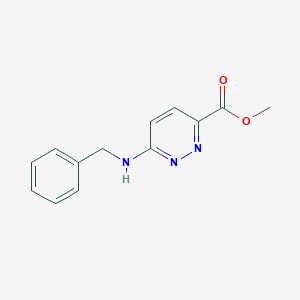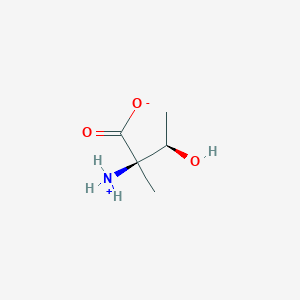
2-(3-Methoxyphenyl)-2-trimethylsilyloxyacetonitrile
Descripción general
Descripción
The compound “2-(3-Methoxyphenyl)-2-trimethylsilyloxyacetonitrile” likely belongs to the class of organic compounds known as phenylbenzimidazoles . These are compounds containing a phenylbenzimidazole skeleton, which consists of a benzimidazole moiety where its imidazole ring is attached to a phenyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions . For instance, o-tolidine can be condensed with different aromatic aldehydes in absolute ethanol to give Schiff bases, which can then undergo [2+5] cycloaddition reactions with maleic and phthalic anhydride to give the corresponding [1,3]oxazepine-4,7-dione .Molecular Structure Analysis
The molecular structure of a compound can be elucidated using various spectroscopic techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR, and UV-Vis spectral methods . Theoretical NMR (1H and 13C) analysis can be conducted by the GIAO method for structural characterization .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques. For instance, the physical properties of gelatin-based film such as color, UV-Vis absorption spectra, water vapor permeability, thermal, and moisture properties are discussed along with their mechanical properties, including tensile strength and elongation at break .Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
Synthesis Techniques : 2-(3-Methoxyphenyl)-2-trimethylsilyloxyacetonitrile is utilized in the synthesis of bioactive heterocycles and other complex organic compounds. For example, its derivatives have been synthesized through base-catalyzed reactions involving various benzaldehydes (C. Kavitha et al., 2006).
Crystal Structure Analysis : This compound and its derivatives often crystallize in specific space groups, with detailed crystallographic parameters determined through X-ray structure analysis. These studies are essential for understanding the molecular geometry and potential applications in material science (C. Kavitha et al., 2006).
Chemical Properties and Reactions
Nucleophilic Aromatic Substitution : Research indicates that derivatives of this compound undergo nucleophilic aromatic substitution. This reaction is pivotal in the synthesis of various organic compounds, including natural products and dyes (F. Huber et al., 2019).
Oxidation and Reduction Reactions : Studies have shown that the compound's derivatives participate in oxidation-reduction reactions, which are important for understanding their reactivity and potential applications in catalysis and organic synthesis (Abdelaziz Houmam et al., 2003).
Applications in Material Science
Organic Solar Cells : Derivatives of this compound have been used in the development of organic solar cells. Their unique molecular structure contributes to improved solubility and efficiency in photovoltaic applications (J. Min et al., 2014).
Corrosion Inhibition : Certain derivatives show potential as corrosion inhibitors for metals in acidic environments. This application is crucial in materials science for protecting metals from corrosion (Priyanka Singh et al., 2016).
Safety and Hazards
Propiedades
IUPAC Name |
2-(3-methoxyphenyl)-2-trimethylsilyloxyacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2Si/c1-14-11-7-5-6-10(8-11)12(9-13)15-16(2,3)4/h5-8,12H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCMKFMIXDLPHAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C#N)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![[(2S)-1-(4-Nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate](/img/structure/B115041.png)

![5'-Hydroxy-2',5',7'-trimethylspiro[cyclopropane-1,6'-indene]-4'-one](/img/structure/B115046.png)

![4-[Tert-butyl(dimethyl)silyl]oxy-5-hydroxy-5,7-dimethylspiro[1,4-dihydroindene-6,1'-cyclopropane]-2-one](/img/structure/B115048.png)

![alpha-[1-[tert-Butyldimethylsilyloxy]-3-(trimethylsilyl)-2-propynyl]-alpha'-ethynyl-alpha,alpha'-dimethyl-1,1-cyclop](/img/structure/B115054.png)